molecular formula C17H17ClO2 B8469882 4-(4-Chlorobutoxy)benzophenone

4-(4-Chlorobutoxy)benzophenone

Cat. No.: B8469882
M. Wt: 288.8 g/mol
InChI Key: GVSOKIKXRCWQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorobutoxy)benzophenone is a benzophenone derivative featuring a chlorobutoxy (–O–(CH₂)₃–Cl) substituent at the para position of one phenyl ring. This compound is likely used in pharmaceutical synthesis, as chlorinated alkoxy benzophenones are intermediates in tamoxifen analog development (). Its reactivity and solubility are influenced by the electron-withdrawing chlorine atom and the flexible butoxy chain, which may enhance lipophilicity compared to shorter-chain analogs.

Properties

Molecular Formula

C17H17ClO2

Molecular Weight

288.8 g/mol

IUPAC Name

[4-(4-chlorobutoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C17H17ClO2/c18-12-4-5-13-20-16-10-8-15(9-11-16)17(19)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2

InChI Key

GVSOKIKXRCWQIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Table 1: Structural and Physical Properties of Benzophenone Derivatives

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
4-Chlorobenzophenone C₁₃H₉ClO –Cl (para) 216.66 Intermediate in organic synthesis
4-(2-Chloroethoxy)benzophenone C₁₅H₁₃ClO₂ –O–CH₂–CH₂–Cl (para) 260.71 Tamoxifen analog precursor
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone C₁₄H₁₁FO₂ –F (para), –OH, –CH₃ (meta) 230.24 Antifungal/anticancer activity
Michler’s Ketone C₁₇H₂₀N₂O –N(CH₃)₂ (para, para') 268.36 Insoluble in water; photochemical applications
4-(Trifluoromethyl)benzophenone C₁₄H₉F₃O –CF₃ (para) 250.22 High boiling point (309°C); crystalline solid

Key Observations :

  • Electron-Withdrawing Groups : Chlorine (–Cl) and trifluoromethyl (–CF₃) substituents increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic aromatic substitution ().
  • Alkoxy Chain Length : The 4-chlorobutoxy group likely improves solubility in organic solvents compared to shorter chains (e.g., 2-chloroethoxy) due to increased flexibility and lipophilicity .
  • Biological Activity: Hydroxyl (–OH) and methyl (–CH₃) groups in (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone correlate with antifungal activity, highlighting the role of polar substituents in bioactivity .

Solubility and Reactivity

  • Water Solubility: Chlorinated derivatives like 4-chlorobenzophenone and Michler’s Ketone are generally insoluble in water due to hydrophobic aromatic rings and non-polar substituents . Alkoxy chains (e.g., butoxy) improve solubility in polar aprotic solvents like THF or DMF, facilitating use in organic reactions ().
  • Thermal Stability: 4-(Trifluoromethyl)benzophenone has a high predicted boiling point (309°C) due to strong intermolecular forces from the –CF₃ group .

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